An In-depth Technical Guide to the Spectroscopic Data of (E)-3,4-Diphenylbut-3-en-2-one
An In-depth Technical Guide to the Spectroscopic Data of (E)-3,4-Diphenylbut-3-en-2-one
Foreword: Navigating Chemical Nomenclature and the Importance of Structural Verification
Molecular Structure and Spectroscopic Overview
(E)-3,4-diphenylbut-3-en-2-one belongs to the chalcone family, which are α,β-unsaturated ketones. The molecule features a butenone backbone with phenyl substituents at the C3 and C4 positions. The "(E)" designation indicates the stereochemistry at the C=C double bond, where the substituents on the double bond carbons are on opposite sides.
Caption: Molecular structure of (E)-3,4-diphenylbut-3-en-2-one.
The spectroscopic characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (E)-3,4-diphenylbut-3-en-2-one, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (E)-3,4-diphenylbut-3-en-2-one is expected to show distinct signals for the methyl protons, the vinylic proton, and the aromatic protons of the two phenyl rings.
Table 1: Predicted ¹H NMR Data for (E)-3,4-diphenylbut-3-en-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1-2.3 | s | 3H | -CH₃ (acetyl group) |
| ~6.8-7.0 | s | 1H | Vinylic C=CH |
| ~7.1-7.5 | m | 10H | Aromatic protons (two phenyl groups) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The singlet for the methyl protons will be deshielded due to the adjacent carbonyl group. The vinylic proton signal is expected to be a singlet as there are no adjacent protons to couple with. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for (E)-3,4-diphenylbut-3-en-2-one
| Chemical Shift (δ) ppm | Assignment |
| ~25-30 | -CH₃ |
| ~125-135 | Aromatic carbons |
| ~128 | Vinylic =CH |
| ~140-145 | Quaternary vinylic carbon and aromatic ipso-carbons |
| ~195-200 | Carbonyl C=O |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The aromatic region will show multiple signals corresponding to the different carbon environments in the two phenyl rings.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
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Weigh approximately 10-20 mg of the purified (E)-3,4-diphenylbut-3-en-2-one sample.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Transfer the solution into a 5 mm NMR tube.
Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of ¹³C.
Caption: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (E)-3,4-diphenylbut-3-en-2-one will be dominated by the characteristic absorption of the α,β-unsaturated carbonyl group.
Table 3: Predicted IR Absorption Bands for (E)-3,4-diphenylbut-3-en-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1685-1665 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620-1600 | Medium | C=C stretch (vinylic and aromatic) |
| ~1500-1400 | Medium | Aromatic C=C in-ring stretch |
| ~770-730 & ~710-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: Predicted values are based on typical IR frequencies for chalcones.
The key absorption to identify is the strong C=O stretch, which is at a lower frequency than that of a saturated ketone due to conjugation with the double bond.
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
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Ensure the ATR crystal is clean.
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Record a background spectrum.
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Place a small amount of the solid sample onto the ATR crystal.
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Apply pressure to ensure good contact.
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Record the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
For (E)-3,4-diphenylbut-3-en-2-one (C₁₆H₁₄O), the expected molecular weight is approximately 222.28 g/mol .[1]
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. Common fragmentation pathways for chalcones involve the cleavage of the bonds adjacent to the carbonyl group, leading to fragments corresponding to the benzoyl cation (m/z 105) and other phenyl-containing fragments.
Experimental Protocol for MS Analysis (EI)
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Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionize the sample using a high-energy electron beam.
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The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.
Caption: Mass Spectrometry Workflow.
Synthesis of (E)-3,4-diphenylbut-3-en-2-one
A common method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. For the synthesis of (E)-3,4-diphenylbut-3-en-2-one, a variation of this reaction or other condensation methods can be employed. A plausible synthetic route involves the condensation of deoxybenzoin (1,2-diphenyl-1-ethanone) with a suitable one-carbon electrophile in the presence of a base.
A reported synthesis involves the reaction of styrene with acetic anhydride in the presence of a mesoporous aluminosilicate catalyst.[2]
General Laboratory Protocol (Conceptual):
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In a round-bottom flask, dissolve deoxybenzoin in a suitable solvent such as ethanol.
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Add a base, for example, sodium ethoxide.
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To this mixture, add a source of the acetyl group, such as acetyl chloride or acetic anhydride, dropwise at a controlled temperature.
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The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up by neutralizing the base, extracting the product with an organic solvent, and purifying it by recrystallization or column chromatography.
Conclusion
The spectroscopic characterization of (E)-3,4-diphenylbut-3-en-2-one provides a clear and unambiguous method for its identification. The combination of NMR, IR, and MS data allows for the complete structural elucidation of the molecule. This guide has outlined the expected spectroscopic features and provided standardized protocols for their acquisition, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The importance of using well-characterized compounds and clear nomenclature is underscored by the initial ambiguity of the requested topic, highlighting the critical role of spectroscopic analysis in ensuring the integrity of chemical research.
References
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PubChem. (n.d.). (3E)-3,4-Diphenylbut-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2017). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. PMC. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1967). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. RSC Publishing. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Spectral correlations for .alpha.,.beta.-unsaturated ketones. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diphenyl-but-3-EN-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
- Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
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SpectraBase. (n.d.). 4,4-Diphenyl-3-buten-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). 3,4-diphenylbut-3-en-2-one (C16H14O). Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
